molecular formula C24H32O4 B562927 Megestrol Acetate-d3 CAS No. 162462-72-8

Megestrol Acetate-d3

Cat. No.: B562927
CAS No.: 162462-72-8
M. Wt: 387.5 g/mol
InChI Key: RQZAXGRLVPAYTJ-CPPTVPENSA-N
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Description

Megestrol Acetate-d3 is a deuterated form of Megestrol Acetate, a synthetic progestogen. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Megestrol Acetate. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Megestrol Acetate-d3 involves the deuteration of Megestrol Acetate. The process typically starts with the preparation of Megestrol Acetate, which is synthesized from 6-methylpregna-4,6-diene-3,20-dione. The key steps include:

    Acetylation: The 17-hydroxy group of 6-methylpregna-4,6-diene-3,20-dione is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Deuteration: The hydrogen atoms are replaced with deuterium atoms using deuterated reagents like deuterated acetic anhydride or deuterated pyridine under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 6-methylpregna-4,6-diene-3,20-dione are acetylated and deuterated using industrial-grade reagents.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

Megestrol Acetate-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Megestrol Acetate-d3 is widely used in scientific research for:

    Pharmacokinetic Studies: It helps in tracing the metabolic pathways and understanding the pharmacokinetics of Megestrol Acetate.

    Drug Metabolism: It is used to study the metabolism of Megestrol Acetate in different biological systems.

    Cancer Research: It is used in research related to hormone-dependent cancers such as breast and endometrial cancer.

    Endocrinology: It helps in studying the effects of synthetic progestogens on the endocrine system.

Mechanism of Action

Megestrol Acetate-d3 mimics the action of natural progesterone by binding to and activating nuclear progesterone receptors. This ligand-receptor complex is translocated to the nucleus, where it binds to specific DNA sequences and promotes the expression of target genes. This results in various physiological effects, including the inhibition of gonadotropin secretion and the induction of secretory changes in the endometrium.

Comparison with Similar Compounds

Similar Compounds

    Medroxyprogesterone Acetate: Another synthetic progestogen used in hormone therapy and cancer treatment.

    Norethindrone: A synthetic progestin used in birth control and hormone replacement therapy.

    Chlormadinone Acetate: Used in hormone therapy and as an anti-androgen.

Uniqueness

Megestrol Acetate-d3 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic and metabolic studies without altering its pharmacological properties. This makes it a valuable tool in scientific research for understanding the behavior of Megestrol Acetate in biological systems.

Properties

CAS No.

162462-72-8

Molecular Formula

C24H32O4

Molecular Weight

387.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1/i1D3

InChI Key

RQZAXGRLVPAYTJ-CPPTVPENSA-N

SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Isomeric SMILES

[2H]C([2H])([2H])C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Synonyms

17-(Acetyloxy)-6-(methyl-d3)-pregna-4,6-diene-3,20-dione;  BDH 1298-d3;  DMAP-d3;  MGA-d3;  Magestin-d3;  Maygace-d3;  Megace-d3;  Megeron-d3;  Megestat-d3;  Magestryl Acetate-d3;  Ovarid-d3; 

Origin of Product

United States

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